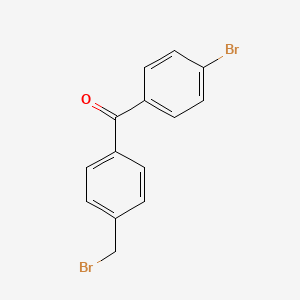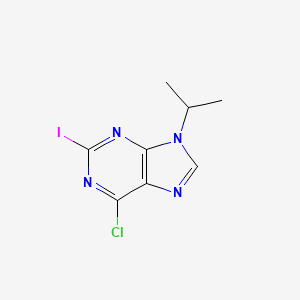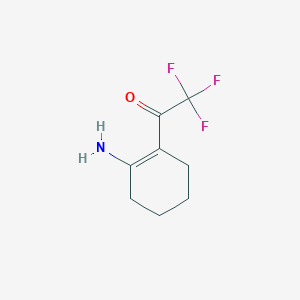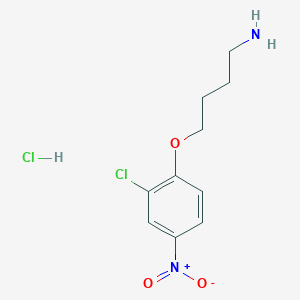
Pyrazinecarbothioamide, 6-chloro-
Overview
Description
Pyrazinecarbothioamide, 6-chloro- is a chemical compound with the molecular formula C5H4ClN3S . It has been studied for its potential applications in drug delivery systems . A derivative of pyrazinamide, known as favipiravir or T-705, is an antiviral compound for RNA viruses and a potential inhibitor of influenza virus replication .
Synthesis Analysis
While specific synthesis methods for Pyrazinecarbothioamide, 6-chloro- were not found in the search results, it’s worth noting that pyrazolines or their analogs can be prepared by several synthesis strategies . These methods often involve chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .Molecular Structure Analysis
Pyrazinecarbothioamide, 6-chloro- contains a total of 14 bonds; 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Scientific Research Applications
Antituberculotic Activity
6-Chloro-2-pyrazinecarbothioamide has shown significant antituberculotic activity. Hartl et al. (1996) synthesized derivatives of this compound and found that 5-(1,1-dimethylethyl)-6-chloro-2-pyrazinecarbothioamide exhibited high antituberculotic activity against Mycobacterium tuberculosis and other mycobacterial strains (Hartl et al., 1996).
Antimicrobial and Antioxidant Activity
A study by Hamada and Abdo (2015) on substituted pyrazoles, which are structurally related to pyrazinecarbothioamide, revealed that chloro derivatives have significant antimicrobial activities. They also found that these derivatives exhibit antioxidant and anti-inflammatory activity, assessed using DPPH radical scavenging and NO radical scavenging methods (Hamada & Abdo, 2015).
Synthesis and Characterization
Mech-Warda et al. (2022) conducted studies combining theoretical and experimental methods to understand the structure and physicochemical properties of chlorohydrazinopyrazine derivatives. They assessed the cytotoxicity and interaction with DNA, finding that one derivative had a high affinity for DNA without being toxic to human dermal keratinocytes, indicating potential clinical applications (Mech-Warda et al., 2022).
Serotonin Agonist Activity
Lee et al. (1992) studied the effects of 6-chloro-2-(1-piperaziny)pyrazine (MK-212), which acts as a central serotonin agonist. Their research focused on its effects on body temperature and behavior in schizophrenic patients and normal controls, indicating its potential use in psychiatric research (Lee et al., 1992).
Mechanism of Action
While the specific mechanism of action for Pyrazinecarbothioamide, 6-chloro- was not found in the search results, it’s worth noting that pyrazinamide, a related compound, is a prodrug that stops the growth of M. tuberculosis . Pyrazinamide diffuses into the granuloma of M. tuberculosis, where the tuberculosis enzyme pyrazinamidase converts pyrazinamide to the active form pyrazinoic acid .
Future Directions
While specific future directions for Pyrazinecarbothioamide, 6-chloro- were not found in the search results, it’s worth noting that the compound’s potential applications in drug delivery systems and its structural similarities to antiviral compounds suggest that it could be a subject of future research .
properties
IUPAC Name |
6-chloropyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3S/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTDVHCRTBXMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361619 | |
| Record name | Pyrazinecarbothioamide, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazine-2-carbothioamide | |
CAS RN |
61689-61-0 | |
| Record name | Pyrazinecarbothioamide, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B3059476.png)


![7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B3059488.png)
![Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]](/img/structure/B3059489.png)

